An In-depth Technical Guide to N-Ethylthiazol-2-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to N-Ethylthiazol-2-amine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that holds a significant position in medicinal chemistry and drug discovery. Its versatile chemical nature and ability to interact with a wide range of biological targets have led to its incorporation into numerous clinically approved drugs and investigational molecules. Compounds containing the 2-aminothiazole core exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] N-Ethylthiazol-2-amine hydrochloride, a derivative of this important class, serves as a key building block for the synthesis of more complex molecules with tailored biological functions. This guide provides a comprehensive technical overview of N-Ethylthiazol-2-amine hydrochloride, covering its synthesis, analytical characterization, and its role as a strategic starting material in the development of novel therapeutics.
Core Compound Identification
A clear identification of the subject compound is paramount for any technical discussion. The following table summarizes the key identifiers for N-Ethylthiazol-2-amine hydrochloride.
| Identifier | Value | Source |
| CAS Number | 90586-84-8 | [2] |
| Molecular Formula | C₅H₉ClN₂S | [2] |
| Molecular Weight | 164.65 g/mol | [2] |
| Chemical Structure | (See Figure 1) | N/A |
Figure 1: Chemical Structure of N-Ethylthiazol-2-amine Hydrochloride.
Synthesis of N-Ethylthiazol-2-amine Hydrochloride: The Hantzsch Thiazole Synthesis
The most classical and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the preparation of N-Ethylthiazol-2-amine hydrochloride, the logical precursors are an appropriate α-haloacetaldehyde derivative and N-ethylthiourea.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of the free base, N-Ethylthiazol-2-amine, followed by its conversion to the hydrochloride salt to enhance stability and solubility.
Caption: A proposed two-step synthesis workflow for N-Ethylthiazol-2-amine hydrochloride.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Hantzsch synthesis methodologies.
Materials and Reagents:
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N-ethylthiourea
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Chloroacetaldehyde (50% aqueous solution)
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Ethanol
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Hydrochloric acid (concentrated)
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Diethyl ether (anhydrous)
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Activated carbon
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Sodium bicarbonate (saturated solution)
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Sodium chloride (saturated solution, brine)
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Anhydrous magnesium sulfate
Step 1: Synthesis of N-Ethylthiazol-2-amine (Free Base)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylthiourea (1 equivalent) in ethanol.
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Addition of α-haloacetaldehyde: To the stirred solution, add chloroacetaldehyde (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
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Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Neutralization and Extraction: To the residue, add a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude N-Ethylthiazol-2-amine as an oil or a low-melting solid.
Step 2: Formation of N-Ethylthiazol-2-amine Hydrochloride
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Dissolution: Dissolve the crude N-Ethylthiazol-2-amine in a minimal amount of anhydrous diethyl ether or isopropanol.
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Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the chosen solvent (e.g., ethereal HCl) dropwise with stirring.
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Continue the addition of HCl until no further precipitation is observed. Collect the solid by vacuum filtration.
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Purification: Wash the solid with cold, anhydrous diethyl ether and dry under vacuum to afford N-Ethylthiazol-2-amine hydrochloride. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized N-Ethylthiazol-2-amine hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
1H NMR (Proton NMR): The proton NMR spectrum of N-Ethylthiazol-2-amine hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule.
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Thiazole Ring Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two protons on the thiazole ring. The coupling constant between these two protons would be characteristic of vicinal coupling in a five-membered heterocyclic ring.
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Ethyl Group Protons: A quartet corresponding to the methylene (-CH₂-) protons and a triplet corresponding to the methyl (-CH₃) protons. The methylene protons are adjacent to the nitrogen atom and will be deshielded, appearing at a higher chemical shift (likely δ 3.0-3.5 ppm). The methyl protons will appear at a lower chemical shift (likely δ 1.2-1.5 ppm).
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Amine Proton: A broad singlet corresponding to the N-H proton, the chemical shift of which can be variable and may exchange with D₂O.
13C NMR (Carbon NMR): The 13C NMR spectrum will provide information about the carbon skeleton.
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Thiazole Ring Carbons: Three signals corresponding to the three carbon atoms of the thiazole ring. The carbon atom attached to the two heteroatoms (C2) will be significantly deshielded.
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Ethyl Group Carbons: Two signals for the methylene and methyl carbons of the ethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound and for quantitative analysis.[2]
A General HPLC Method:
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Column: A reversed-phase C18 column is typically suitable for this class of compounds.
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Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate with formic acid for pH control) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV detection at a wavelength where the thiazole ring exhibits strong absorbance (typically around 254 nm or 270 nm).
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Validation: A full method validation according to ICH guidelines should be performed for quantitative applications, including assessments of linearity, accuracy, precision, specificity, and robustness.[3]
Applications in Drug Discovery and Development
N-Ethylthiazol-2-amine hydrochloride serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 2-aminothiazole core can be further functionalized at the amino group or at the thiazole ring to generate libraries of compounds for screening against various biological targets.
Role as a Synthetic Intermediate
The primary amino group of N-Ethylthiazol-2-amine provides a handle for a variety of chemical transformations, including:
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Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Alkylation: Introduction of further alkyl or aryl groups on the nitrogen atom.
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Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These transformations allow for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The ethyl group on the nitrogen atom can also play a crucial role in modulating the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability, which are key parameters in drug design.
Examples in Medicinal Chemistry
While specific examples detailing the use of N-Ethylthiazol-2-amine hydrochloride are not abundantly present in readily available literature, the broader class of N-substituted 2-aminothiazoles is prevalent in drug discovery. For instance, the core structure is found in various kinase inhibitors, which are a major class of anticancer drugs. The N-substituent often occupies a key pocket in the ATP-binding site of the kinase, contributing significantly to the potency and selectivity of the inhibitor.
Caption: The role of N-Ethylthiazol-2-amine hydrochloride as a starting material in a typical drug discovery workflow.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-Ethylthiazol-2-amine hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
N-Ethylthiazol-2-amine hydrochloride, with its CAS number 90586-84-8, is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its synthesis, primarily through the robust Hantzsch reaction, is well-established in principle. The presence of a reactive amino group and the inherent biological relevance of the 2-aminothiazole scaffold make it an attractive starting material for the generation of compound libraries aimed at identifying novel therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and chemical reactivity is essential for its effective utilization in the quest for new and improved medicines.
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